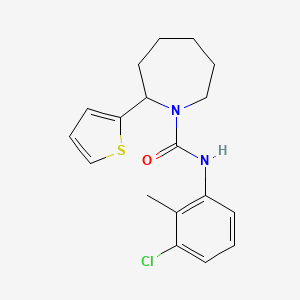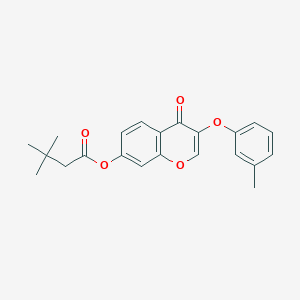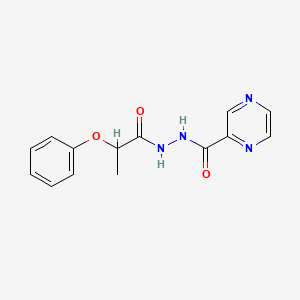
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azepane carboxamides and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It also exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has not been extensively studied for its toxicity and safety profile, which could limit its clinical applications.
将来の方向性
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several potential future directions for scientific research. One possible direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. Another direction is to optimize the synthesis method to increase the yield and reduce the use of hazardous reagents. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its safety and toxicity profile to determine its clinical applications.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. This reaction yields the intermediate compound, which is further reacted with 1-aminocycloheptane in the presence of diisopropylethylamine to obtain the final product. The synthesis method has been optimized to increase the yield of the compound and reduce the use of hazardous reagents.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(19)7-5-8-15(13)20-18(22)21-11-4-2-3-9-16(21)17-10-6-12-23-17/h5-8,10,12,16H,2-4,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAZDZFQXTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)


![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)